molecular formula C17H20N4O B5108605 (1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane

(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane

Cat. No.: B5108605
M. Wt: 296.37 g/mol
InChI Key: KJYAMCVDLHXDPC-OCCSQVGLSA-N
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Description

(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through an intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient construction of the bicyclo[3.2.1]octane scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

IUPAC Name

(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-22-15-7-3-5-13(9-15)16-10-18-20-17(19-16)21-11-12-4-2-6-14(21)8-12/h3,5,7,9-10,12,14H,2,4,6,8,11H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAMCVDLHXDPC-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=NC(=N2)N3CC4CCCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CN=NC(=N2)N3C[C@@H]4CCC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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